Spiro(pyrrolidine-3,4'(1'H)-pyrrolo(1,2-a)pyrazine)-1',2,3',5(2'H)-tetrone, 2'-((4-bromo-2-fluorophenyl)methyl)-
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Overview
Description
“Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” is a complex organic compound that features a spiro structure, which is characterized by a single atom that is the shared point of two or more rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine and pyrrolo(1,2-a)pyrazine rings, followed by the formation of the spiro linkage. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
“Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the spiro structure or the attached phenyl group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance the compound’s binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of “Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with different ring structures or substituents. Examples might include:
- Spiro[indoline-3,4’-pyrrolo[1,2-a]pyrazine]-1’,2,3’,5(2’H)-tetrone
- Spiro[pyrrolidine-3,4’-pyrrolo[1,2-a]pyrazine]-1’,2,3’,5(2’H)-tetrone with different substituents
Uniqueness
The uniqueness of “Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” lies in its specific combination of a spiro structure with halogenated phenyl substituents. This combination can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869957 |
Source
|
Record name | 2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147193-59-7 |
Source
|
Record name | SX 3030 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147193597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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